1-(5-Nitro-2-propyl-1,2,3,4-tetrahydroquinolin-4-yl)pyrrolidin-2-one 1-(5-Nitro-2-propyl-1,2,3,4-tetrahydroquinolin-4-yl)pyrrolidin-2-one
Brand Name: Vulcanchem
CAS No.: 243467-95-0
VCID: VC7229989
InChI: InChI=1S/C16H21N3O3/c1-2-5-11-10-14(18-9-4-8-15(18)20)16-12(17-11)6-3-7-13(16)19(21)22/h3,6-7,11,14,17H,2,4-5,8-10H2,1H3
SMILES: CCCC1CC(C2=C(N1)C=CC=C2[N+](=O)[O-])N3CCCC3=O
Molecular Formula: C16H21N3O3
Molecular Weight: 303.362

1-(5-Nitro-2-propyl-1,2,3,4-tetrahydroquinolin-4-yl)pyrrolidin-2-one

CAS No.: 243467-95-0

Cat. No.: VC7229989

Molecular Formula: C16H21N3O3

Molecular Weight: 303.362

* For research use only. Not for human or veterinary use.

1-(5-Nitro-2-propyl-1,2,3,4-tetrahydroquinolin-4-yl)pyrrolidin-2-one - 243467-95-0

Specification

CAS No. 243467-95-0
Molecular Formula C16H21N3O3
Molecular Weight 303.362
IUPAC Name 1-(5-nitro-2-propyl-1,2,3,4-tetrahydroquinolin-4-yl)pyrrolidin-2-one
Standard InChI InChI=1S/C16H21N3O3/c1-2-5-11-10-14(18-9-4-8-15(18)20)16-12(17-11)6-3-7-13(16)19(21)22/h3,6-7,11,14,17H,2,4-5,8-10H2,1H3
Standard InChI Key ZASXGMLSSVULBX-UHFFFAOYSA-N
SMILES CCCC1CC(C2=C(N1)C=CC=C2[N+](=O)[O-])N3CCCC3=O

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic name 1-(5-nitro-2-propyl-1,2,3,4-tetrahydroquinolin-4-yl)pyrrolidin-2-one denotes a tetrahydroquinoline core (a partially saturated quinoline derivative) with substituents at positions 2 (propyl), 4 (pyrrolidin-2-one), and 5 (nitro group). Its molecular formula is C₁₇H₂₁N₃O₃, yielding a molecular weight of 315.37 g/mol (calculated via PubChem’s formula-based algorithm) .

Stereochemical Considerations

The tetrahydroquinoline scaffold introduces two stereocenters at positions 2 and 4. While the absolute configuration of this specific compound remains undetermined in literature, analogous structures (e.g., 1-[(2S,4S)-6-methyl-2-(3-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one) demonstrate the significance of stereochemistry in biological activity . For instance, enantiomers of similar compounds exhibit divergent binding affinities to neuronal nitric oxide synthase (nNOS), highlighting the need for chiral resolution in pharmacological studies .

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis of 1-(5-nitro-2-propyl-1,2,3,4-tetrahydroquinolin-4-yl)pyrrolidin-2-one likely involves:

  • Construction of the tetrahydroquinoline core via cyclization of an appropriately substituted aniline precursor.

  • Introduction of the nitro group at position 5 through electrophilic aromatic substitution or directed ortho-metalation.

  • Functionalization at position 4 with pyrrolidin-2-one via nucleophilic substitution or reductive amination.

Key Reaction Steps

A plausible route, inspired by methods for analogous tetrahydroquinoline derivatives , involves:

  • Step 1: Alkylation of 5-nitro-2-propylaniline with a propylating agent (e.g., 1-bromopropane) under basic conditions to form the tetrahydroquinoline skeleton.

  • Step 2: Nitration using nitric acid in sulfuric acid to introduce the nitro group at position 5.

  • Step 3: Coupling the tertiary amine at position 4 with pyrrolidin-2-one via a Mitsunobu reaction or palladium-catalyzed amination.

Representative Reaction Scheme:

5-Nitro-2-propylanilineNaH, DMF1-BromopropaneTetrahydroquinoline intermediateHNO3/H2SO4Electrophilic nitration5-Nitro derivativePd/C, H2Pyrrolidin-2-oneTarget compound\text{5-Nitro-2-propylaniline} \xrightarrow[\text{NaH, DMF}]{\text{1-Bromopropane}} \text{Tetrahydroquinoline intermediate} \xrightarrow[\text{HNO}_3/\text{H}_2\text{SO}_4]{\text{Electrophilic nitration}} \text{5-Nitro derivative} \xrightarrow[\text{Pd/C, H}_2]{\text{Pyrrolidin-2-one}} \text{Target compound}

Note: Reaction conditions may require optimization for regioselectivity and yield.

Physicochemical Properties

Calculated Parameters

Using computational tools (e.g., PubChem’s algorithms ), the following properties are predicted:

PropertyValueMethod/Source
ClogP2.85XLogP3
Topological PSA67.8 ŲPubChem
Hydrogen Bond Donors1Rule-of-Five
Hydrogen Bond Acceptors5PubChem Descriptor
Rotatable Bonds4PubChem

Solubility and Stability

  • Aqueous Solubility: Predicted low solubility (~0.1 mg/mL at pH 7.4) due to moderate hydrophobicity (ClogP = 2.85) and crystalline lattice energy .

  • Stability: The nitro group may render the compound susceptible to photodegradation, necessitating storage in amber glass under inert atmospheres .

Challenges and Future Directions

Synthetic Hurdles

  • Regioselective Nitration: Achieving exclusive nitration at position 5 without forming 6- or 7-nitro isomers remains challenging .

  • Stereocontrol: Asymmetric synthesis methods (e.g., chiral auxiliaries or catalysts) are needed to access enantiopure material for pharmacological evaluation .

Pharmacokinetic Optimization

While the pyrrolidin-2-one group improves metabolic stability, the nitro moiety may pose toxicity risks (e.g., mutagenicity via nitroreductase activation). Future work should explore:

  • Nitro Group Replacement: With trifluoromethyl or cyano groups to retain potency while mitigating toxicity.

  • Prodrug Strategies: Masking the nitro group as a protected amine for targeted release .

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